molecular formula C9H6BrFN2 B2382504 1-(4-bromophenyl)-5-fluoro-1H-pyrazole CAS No. 1784989-21-4

1-(4-bromophenyl)-5-fluoro-1H-pyrazole

Cat. No.: B2382504
CAS No.: 1784989-21-4
M. Wt: 241.063
InChI Key: POYZKZYTZULOFB-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-fluoro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group at the 1-position and a fluorine atom at the 5-position

Mechanism of Action

Target of Action

The primary targets of 1-(4-bromophenyl)-5-fluoro-1H-pyrazole are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively . The compound has shown potent antileishmanial and antimalarial activities .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may also interact with its targets in a similar manner.

Biochemical Pathways

It is known that the compound affects the growth and proliferation of leishmania aethiopica and plasmodium berghei . This suggests that it may interfere with the biochemical pathways that these organisms use for their growth and reproduction.

Pharmacokinetics

It is known that the compound has high lipophilicity , which could influence its absorption and distribution in the body. High lipophilicity often leads to good absorption and distribution, but it can also lead to slower excretion and potential accumulation in fatty tissues.

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of the diseases caused by these organisms, namely leishmaniasis and malaria .

Biochemical Analysis

Biochemical Properties

Pyrazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific substituents on the pyrazole ring .

Cellular Effects

Pyrazoline derivatives, which are structurally similar to pyrazoles, have been reported to exhibit various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Safety data sheets for similar compounds suggest that they are stable under normal conditions .

Dosage Effects in Animal Models

The effects of 1-(4-bromophenyl)-5-fluoro-1H-pyrazole at different dosages in animal models have not been reported. Similar compounds have shown varying effects at different dosages .

Metabolic Pathways

Pyrazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds are known to interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

A study on a similar compound, a conjugate of bis[((4-bromophenyl)amino)quinazoline], showed specific subcellular localization in mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-5-fluoro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromophenylhydrazine with 1,3-diketones or β-ketoesters in the presence of a fluorinating agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to reflux to facilitate cyclization and fluorination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-5-fluoro-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or methanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-5-fluoro-1H-pyrazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory, anticancer, and antimicrobial compounds.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It serves as a probe or ligand in biochemical studies to investigate enzyme functions and receptor interactions.

    Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.

Comparison with Similar Compounds

    1-(4-Bromophenyl)-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a fluorine atom.

    1-(4-Bromophenyl)-5-chloro-1H-pyrazole: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-(4-Bromophenyl)-5-nitro-1H-pyrazole: Similar structure but with a nitro group instead of a fluorine atom.

Uniqueness: 1-(4-Bromophenyl)-5-fluoro-1H-pyrazole is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-bromophenyl)-5-fluoropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-7-1-3-8(4-2-7)13-9(11)5-6-12-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYZKZYTZULOFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CC=N2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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